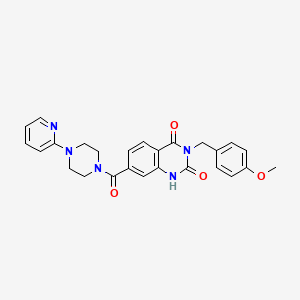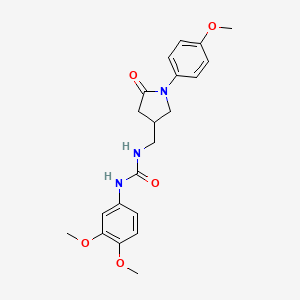![molecular formula C22H23N5O3 B2437101 N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207031-34-2](/img/structure/B2437101.png)
N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include an indole ring, a pyrazolopyridine ring, a tetrahydrofuran ring, and an amide group. The indole ring is a common motif in many biologically active compounds, including the neurotransmitter serotonin . The pyrazolopyridine ring is a heterocyclic ring that is found in many pharmaceuticals. The tetrahydrofuran ring is a common motif in many natural products and pharmaceuticals. The amide group is a key functional group in proteins and is often involved in drug-receptor interactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the pyrazolopyridine ring, and the coupling of these two components. The tetrahydrofuran ring could be formed through a cyclization reaction, and the amide group could be introduced through a coupling reaction with an appropriate carboxylic acid .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the configuration of the bonds between them. The presence of the indole and pyrazolopyridine rings would likely result in a rigid, planar structure. The tetrahydrofuran ring and the amide group could introduce some flexibility into the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The indole ring is susceptible to electrophilic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the indole and pyrazolopyridine rings could contribute to the compound’s aromaticity and stability. The amide group could influence the compound’s solubility and hydrogen bonding properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Kumar and Mashelker (2007) explored the synthesis of related heterocyclic compounds, which could have applications in hypertension treatment. They prepared various oxadiazole derivatives starting from ethyl 2H-pyrano pyridine-3-carboxylate, indicating a methodology potentially applicable to the synthesis of the compound (Kumar & Mashelker, 2007).
- Microwave-Assisted Synthesis : Anekal and Biradar (2012) conducted comparative studies on conventional and microwave-assisted synthesis of indole derivatives. Their research suggests that microwave irradiation can reduce the reaction time and improve yields, which could be relevant for synthesizing the compound of interest more efficiently (Anekal & Biradar, 2012).
Potential Therapeutic Applications
- Antimicrobial and Anticancer Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that demonstrated significant antimicrobial and anticancer activities. This suggests potential therapeutic applications for similar compounds, including the one (Rahmouni et al., 2016).
- Antitubercular Activity : Amaroju et al. (2017) investigated pyrazolo[4,3-c]pyridine carboxamides as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Their study revealed that certain analogues were effective against MTB, suggesting a possible application for the compound in treating tuberculosis (Amaroju et al., 2017).
Imaging and Diagnostic Use
- Potential PET Tracer : Wang et al. (2018) synthesized a compound structurally similar to the one as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation. This indicates the possibility of using the compound or its derivatives in medical imaging and diagnosis (Wang et al., 2018).
Mecanismo De Acción
The mechanism of action of the compound would depend on its biological target. The indole ring could potentially interact with a variety of biological receptors, due to its similarity to the structure of serotonin . The amide group could also be involved in hydrogen bonding interactions with a biological target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c28-21(23-8-7-14-10-24-19-6-2-1-5-16(14)19)17-12-27(11-15-4-3-9-30-15)13-18-20(17)25-26-22(18)29/h1-2,5-6,10,12-13,15,24H,3-4,7-9,11H2,(H,23,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZRHWTUAVLOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)


![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)


![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)


![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)